![molecular formula C15H12O4 B5694886 3,8-Dimethoxybenzo[c]chromen-6-one](/img/structure/B5694886.png)
3,8-Dimethoxybenzo[c]chromen-6-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxybenzo[c]chromen-6-one can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorocoumarins with 1,3-butadiene in a tandem photo-thermal-photo reaction sequence . This method does not require a metal catalyst or peroxide promoter, making it an efficient and versatile approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethoxybenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chromenone ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted chromenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
1.1. Phosphodiesterase Inhibition
Recent studies have demonstrated that derivatives of benzo[c]chromen-6-one exhibit significant phosphodiesterase (PDE) inhibitory activity. For instance, a study synthesized several alkoxylated derivatives, including 3,8-dimethoxybenzo[c]chromen-6-one, and evaluated their potential as PDE2 inhibitors. The compound showed an IC50 value of 3.67 μM, indicating strong inhibitory potential compared to established PDE inhibitors like BAY 60-7550 . This suggests that compounds in this class could be useful in treating conditions associated with PDE dysregulation, such as neurodegenerative diseases.
1.2. Enzyme Inhibition
Another study focused on the synthesis of new derivatives of benzo[c]chromen-6-one and evaluated their bioactive properties against various enzyme models, including serine proteases and HIV aspartyl protease. Some derivatives exhibited modest inhibitory activities, which could be enhanced through structural optimization . This finding opens avenues for developing enzyme inhibitors that could serve as therapeutic agents against viral infections and other enzymatic disorders.
Therapeutic Applications
2.1. Neurodegenerative Diseases
Given its ability to inhibit PDEs, this compound may have applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. PDE inhibitors are known to enhance cognitive function by increasing cyclic nucleotide levels in the brain . The compound's ability to penetrate the blood-brain barrier further supports its potential use in neuropharmacology.
2.2. Cancer Therapy
The structural characteristics of benzo[c]chromen-6-one derivatives also suggest potential anticancer activities. Compounds within this class have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficiency. The general synthetic route includes:
- Starting Materials : Utilizing readily available precursors such as resorcinol and substituted benzoic acids.
- Reaction Conditions : Employing catalysts like copper sulfate under basic conditions to facilitate the formation of the chromene structure.
- Purification : Following synthesis, products are typically purified using column chromatography to isolate the desired compound .
Case Study 1: PDE Inhibition
In a recent study published in Pharmaceutical Biology, researchers synthesized a series of alkoxylated derivatives of benzo[c]chromen-6-one and assessed their PDE2 inhibitory activities. The lead compound displayed significant inhibition with an IC50 value comparable to existing drugs used for cognitive enhancement . This study underlines the therapeutic potential of these compounds in treating cognitive impairments.
Case Study 2: Enzyme Activity
Another investigation focused on the bioactive properties of various substituted benzo[c]chromen-6-ones against serine proteases and HIV protease. The results indicated that specific modifications to the chemical structure could enhance enzyme inhibition, suggesting a pathway for developing targeted therapeutics for viral infections .
Mechanism of Action
The mechanism of action of 3,8-Dimethoxybenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
3,8-Dimethoxybenzo[c]chromen-6-one can be compared with other similar compounds, such as:
3,8-Dihydroxybenzo[c]chromen-6-one: This compound has hydroxyl groups instead of methoxy groups, which may result in different chemical and biological properties.
3,8-Dimethylbenzo[c]chromen-6-one: This compound has methyl groups instead of methoxy groups, which can affect its reactivity and biological activity.
3,8-Dichlorobenzo[c]chromen-6-one:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
3,8-Dimethoxybenzo[c]chromen-6-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antioxidant, anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.
- Molecular Formula : C13H10O4
- Molecular Weight : 230.22 g/mol
- CAS Number : 61350281
1. Antioxidant Properties
This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies demonstrated that the compound can reduce oxidative damage in cellular models by enhancing the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase .
2. Anticancer Activity
Extensive research indicates that this compound possesses potent anticancer properties. It has been evaluated against various cancer cell lines, including breast, colon, and prostate cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation through several mechanisms:
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, leading to reduced cell division.
- Inhibition of Oncogenic Pathways : The compound inhibits key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HT-29 (Colon Cancer) | 12 | Cell cycle arrest |
PC-3 (Prostate Cancer) | 18 | Inhibition of PI3K/Akt pathway |
3. Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
4. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly beneficial in conditions like arthritis and other inflammatory disorders .
Case Study 1: Anticancer Efficacy
In a preclinical study involving human breast cancer xenografts in mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent for breast cancer treatment.
Case Study 2: Neuroprotective Effects
A study exploring the neuroprotective effects of this compound showed that it could cross the blood-brain barrier and exert protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting its potential role in Alzheimer's disease treatment .
Properties
IUPAC Name |
3,8-dimethoxybenzo[c]chromen-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-17-9-3-5-11-12-6-4-10(18-2)8-14(12)19-15(16)13(11)7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCLANRGJOUKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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